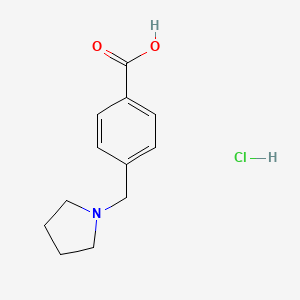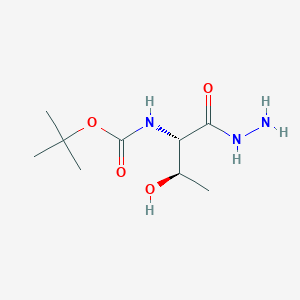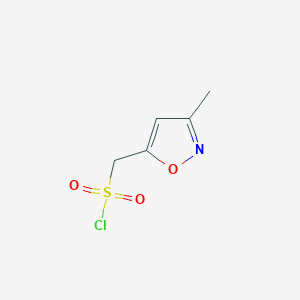![molecular formula C6H11F2NO B1526380 [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408057-44-2](/img/structure/B1526380.png)
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
描述
“[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO . It is offered by several companies including Aladdin Scientific and Benchchem .
Synthesis Analysis
While specific synthesis methods for “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be synthesized using biomass-derived syngas, a process that involves a thermodynamic model . Another study presents a detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps .Molecular Structure Analysis
The molecular structure of “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” consists of 6 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 151.080872 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” include a density of 1.2±0.1 g/cm3, a boiling point of 170.1±40.0 °C at 760 mmHg, and a flash point of 56.7±27.3 °C .科学研究应用
Renewable Energy Source
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol: can be a key player in the methanol economy, particularly in the fuel cell route. As a renewable alternative to fossil fuels, it can be produced from renewable electricity and biomass or CO2 capture. Its use in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming presents a sustainable energy system for a net zero-emission carbon cycle .
Microbial Electrosynthesis
This compound has potential applications in microbial electrosynthesis (MES), where it can be used as a co-substrate with CO2 to enhance butyrate production. In MES, methanol acts as both an electron donor and a carbon source, contributing to the production of valuable compounds like butyrate, which is a higher-value product compared to acetate .
Biochemical Production
The compound’s derivatives are instrumental in the production of biochemicals. It serves as a precursor for various compounds, including synthetic dyestuffs, resins, pharmaceuticals, and perfumes. Its versatility in chemical reactions makes it a valuable asset in the biochemical industry .
Environmental Applications
In environmental science, [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can be utilized for carbon sequestration. The byproduct of its synthesis, biochar, has been researched for applications like heat and power generation, which contribute to environmental sustainability .
Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) are a promising application for this compound. DMFCs can be used in transportation, portable devices, stationary power generation, and even aerospace equipment. The compound’s ability to be efficiently converted into energy makes it suitable for these applications .
安全和危害
属性
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
